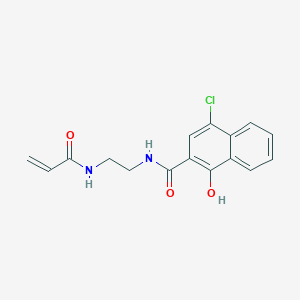

N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide

Description

N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is a synthetic naphthamide derivative characterized by a naphthalene core substituted with a hydroxyl (-OH) group at position 1, a chloro (-Cl) group at position 4, and an acrylamidoethyl side chain.

Properties

CAS No. |

53810-94-9 |

|---|---|

Molecular Formula |

C16H15ClN2O3 |

Molecular Weight |

318.75 g/mol |

IUPAC Name |

4-chloro-1-hydroxy-N-[2-(prop-2-enoylamino)ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-14(20)18-7-8-19-16(22)12-9-13(17)10-5-3-4-6-11(10)15(12)21/h2-6,9,21H,1,7-8H2,(H,18,20)(H,19,22) |

InChI Key |

UKXRCZRKUIEYHC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide typically involves the reaction of 4-chloro-1-hydroxy-2-naphthoic acid with 2-aminoethyl acrylamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acrylamide group can be reduced to form an amine.

Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 4-chloro-1-oxo-2-naphthamide.

Reduction: Formation of N-(2-aminoethyl)-4-chloro-1-hydroxy-2-naphthamide.

Substitution: Formation of N-(2-acrylamidoethyl)-4-substituted-1-hydroxy-2-naphthamide.

Scientific Research Applications

2.1. Polymer Chemistry

One of the primary applications of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide is in the synthesis of polymeric materials. It acts as a coupling agent in the formation of polymeric latices, particularly for silver halide emulsions used in photographic materials. The compound's ability to copolymerize with various monomers enhances the properties of the resulting polymers, such as stability and reactivity .

Table 1: Polymerization Characteristics

| Property | Description |

|---|---|

| Monomer Type | N-(2-Acrylamidoethyl) |

| Functional Groups | Chloro and Hydroxy groups |

| Polymerization Method | Emulsion and solution polymerization |

| Typical Applications | Photographic emulsions, coatings |

2.2. Analytical Chemistry

This compound is utilized in analytical methods for detecting specific binding agents. It can be incorporated into latex particles used as labels in immunoassays, enhancing the sensitivity and specificity of detection methods . This application is crucial for biomedical research, where precise detection of biomolecules is required.

Case Study: Immunoassay Development

In a study focused on developing sensitive immunoassays, researchers employed this compound as part of a latex particle system. The results indicated a significant improvement in assay sensitivity compared to traditional methods, demonstrating the compound's effectiveness as a labeling agent .

2.3. Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels through polymerization. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles that enhance drug efficacy while minimizing side effects .

Table 2: Drug Delivery Characteristics

| Characteristic | Value |

|---|---|

| Release Mechanism | Diffusion and swelling |

| Encapsulation Efficiency | High |

| Biocompatibility | Good |

Mechanism of Action

The mechanism of action of N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of protein function. The chloro substituent may enhance the compound’s binding affinity to certain targets, while the naphthamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide with two related compounds from the evidence:

Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide

- Structural Differences :

- Replaces the hydroxy-naphthamide core with a triazole-linked naphthalenyloxy group.

- Substitutes the acrylamidoethyl chain with a phenylacetamide group.

- Retains a chloro substituent but positions it on the phenyl ring rather than the naphthalene system.

- Synthesis : Synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, contrasting with the likely free-radical or condensation pathways for the target compound.

- Functional Properties :

Compound 7a : 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

- Structural Differences :

- Lacks both chloro and hydroxy substituents on the naphthalene ring.

- Features a naphthalen-2-yloxy group instead of the 1-hydroxy-4-chloro substitution pattern.

- Utilizes a phenylacetamide side chain without acrylamide functionality.

- Functional Properties :

Comparative Data Table

Key Research Findings and Implications

- This could make it valuable in hydrogel synthesis or drug-delivery systems.

- Biological Activity : The hydroxy and chloro groups in the target compound may enhance interactions with biological targets (e.g., enzymes or DNA) compared to 7a, which lacks these substituents. Compound 6m’s chloro-phenyl group might confer distinct selectivity in receptor binding .

- Stability : HRMS and IR data for 6m indicate stability under analytical conditions, suggesting that the target compound’s analogous functional groups (C=O, C-Cl) may also confer robustness.

Biological Activity

N-(2-Acrylamidoethyl)-4-chloro-1-hydroxy-2-naphthamide, with the CAS number 53810-94-9, is a compound that has attracted attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The biological activity of this compound is largely attributed to its structural components, particularly the naphthalene ring and the acrylamide moiety. These features may facilitate interactions with biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related naphthalene derivatives have shown effectiveness against various bacterial and fungal strains, comparable to established antibiotics such as isoniazid and ciprofloxacin .

| Compound | Activity Type | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Isoniazid, Ciprofloxacin |

| Related Compounds | Antifungal | 15.62 - 125 | Fluconazole, Penicillin G |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that while exhibiting antimicrobial properties, it maintains a relatively low cytotoxic profile, which is crucial for therapeutic applications. For example, compounds with similar structures showed IC50 values indicating effective antimicrobial action without significant toxicity to mammalian cells .

Case Studies

-

Antimycobacterial Activity :

A study reported that naphthalene derivatives demonstrated notable antitubercular activity. The structure-activity relationship (SAR) analysis indicated that substitution patterns significantly influence efficacy against Mycobacterium tuberculosis, with certain chlorinated derivatives showing enhanced activity . -

Inhibition of Photosynthetic Electron Transport :

Compounds related to this compound were evaluated for their ability to inhibit photosynthetic electron transport in chloroplasts. This mechanism suggests potential applications in agricultural biocides or herbicides .

Q & A

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Answer :

- Fragment Replacement : Systematically modify the 4-chloro or acrylamidoethyl groups and assess activity changes.

- Co-Crystallization : Resolve target-ligand complexes (e.g., with kinases) using X-ray crystallography to guide rational design .

- Free Energy Perturbation (FEP) : Apply computational FEP to predict binding affinity changes for proposed analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.